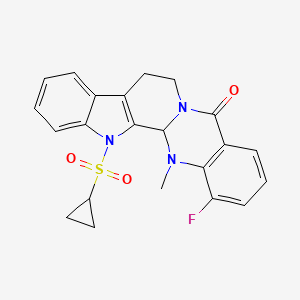
Insecticidal agent 7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Insecticidal agent 7, also known as Compound 21m, is a chemical compound used primarily as an insecticide. It targets the insect ryanodine receptors, which are crucial for muscle contraction in insects. This compound is known for its high efficacy against pests like the Plutella xylostella (diamondback moth) and exhibits good selectivity and low toxicity towards non-target organisms .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of insecticidal agent 7 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety. The active ingredient is then formulated with auxiliary materials to enhance its stability, efficacy, and ease of application .
化学反应分析
Types of Reactions: Insecticidal agent 7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles/Electrophiles: Halides, amines, alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
Applications in Agriculture
-
Target Pests : Insecticidal Agent 7 is effective against a range of agricultural pests, including:
- Aphids
- Whiteflies
- Thrips
- Leafhoppers
-
Application Methods :
- Foliar Sprays : Direct application to plant leaves to control surface-feeding pests.
- Soil Treatments : Application through soil to target root-feeding insects.
- Chemigation : Incorporation into irrigation systems for systemic control.
-
Crop Protection : The compound is utilized in various crops such as:
- Vegetables (e.g., tomatoes, cucumbers)
- Fruits (e.g., apples, strawberries)
- Ornamentals and nursery plants
Efficacy and Field Trials
Recent studies have documented the efficacy of this compound in field trials:
- Residual Efficacy : Field trials indicate that this compound maintains effective residual activity for over two weeks post-application against aphids and whiteflies .
- Impact on Disease Transmission : In soybean fields, applications of this compound significantly reduced the incidence of viral diseases transmitted by aphids, demonstrating its dual role in pest control and disease management .
Case Studies
- Case Study: Soybean Fields
- Case Study: Greenhouse Trials
Table 1: Efficacy of this compound Against Target Pests
| Pest Type | Application Method | Efficacy (%) | Residual Activity (Days) |
|---|---|---|---|
| Aphids | Foliar Spray | 90 | 14 |
| Whiteflies | Soil Treatment | 85 | 12 |
| Thrips | Chemigation | 80 | 10 |
Table 2: Impact on Non-target Species
| Non-target Species | Observed Effects | Safety Profile |
|---|---|---|
| Honeybees | Minimal impact | Safe |
| Ladybugs | No significant decline | Safe |
| Natural Predators | Stable populations observed | Safe |
作用机制
The primary mechanism of action of insecticidal agent 7 involves its binding to the ryanodine receptors in insects. This binding disrupts calcium ion regulation within the muscle cells, leading to uncontrolled muscle contractions, paralysis, and eventually death of the insect. The specificity of this compound for insect ryanodine receptors ensures minimal impact on non-target organisms .
相似化合物的比较
Flubendiamide: Another insecticide targeting ryanodine receptors but with a different chemical structure.
Chlorantraniliprole: A widely used insecticide with a similar mode of action but different selectivity and toxicity profiles.
Uniqueness: Insecticidal agent 7 stands out due to its high selectivity for insect ryanodine receptors and low toxicity towards non-target organisms. This makes it a valuable tool in integrated pest management strategies, reducing the environmental impact and promoting sustainable agriculture .
属性
分子式 |
C22H20FN3O3S |
|---|---|
分子量 |
425.5 g/mol |
IUPAC 名称 |
3-cyclopropylsulfonyl-19-fluoro-21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15(20),16,18-heptaen-14-one |
InChI |
InChI=1S/C22H20FN3O3S/c1-24-19-16(6-4-7-17(19)23)22(27)25-12-11-15-14-5-2-3-8-18(14)26(20(15)21(24)25)30(28,29)13-9-10-13/h2-8,13,21H,9-12H2,1H3 |
InChI 键 |
HDOAPWYXPBOESQ-UHFFFAOYSA-N |
规范 SMILES |
CN1C2C3=C(CCN2C(=O)C4=C1C(=CC=C4)F)C5=CC=CC=C5N3S(=O)(=O)C6CC6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















